molecular formula C17H24N2O6 B558294 (2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate CAS No. 16948-38-2

(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate

Cat. No. B558294
CAS RN: 16948-38-2
M. Wt: 352,38 g/mole
InChI Key: RFSVHANJROIWPM-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate” is a chemical compound with the CAS number 16948-38-2 . It is offered by various suppliers such as Benchchem and Chemlyte Solutions .


Molecular Structure Analysis

The molecular formula of this compound is C17H24N2O6 . The IUPAC name is (4-nitrophenyl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate . The SMILES representation is CCC©C(C(=O)OC1=CC=C(C=C1)N+[O-])NC(=O)OC©©C .

Scientific Research Applications

Protective Groups in Synthetic Chemistry

A significant area of research application for compounds such as (2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate involves their use as protective groups in synthetic chemistry. Protective groups are utilized to temporarily mask functional groups within a molecule during chemical reactions to prevent unwanted reactions at those sites. The article by Amit, Zehavi, and Patchornik (1974) provides a comprehensive review of photosensitive protecting groups, which includes groups similar to the 2-nitrophenyl and tert-butoxycarbonyl (Boc) moieties found in the compound of interest. These groups are particularly useful due to their ability to be removed under mild conditions, such as light exposure, which minimizes the risk of damaging sensitive molecular structures Amit, Zehavi, & Patchornik, 1974.

Environmental Stability and Degradation

Understanding the environmental stability and degradation pathways of chemicals like (2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate is crucial for assessing their environmental impact. Barchańska et al. (2019) conducted a detailed LC-MS/MS study on the degradation processes of nitisinone, a compound with structural similarities to the compound of interest, particularly in terms of the nitro and tert-butoxycarbonyl functional groups. Their research highlights the importance of studying the stability and degradation products of such compounds to better understand their behavior and potential risks when exposed to environmental conditions Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019.

Antioxidant Properties and Environmental Impact

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share functional group characteristics with (2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate, have been extensively studied. Liu and Mabury (2020) provide insights into the environmental behavior of such antioxidants, including their detection in various matrices and the potential toxic effects they may have on human health and the environment. This research underscores the necessity of understanding the environmental and health impacts of chemicals with phenolic structures and their degradation products Liu & Mabury, 2020.

properties

IUPAC Name

(4-nitrophenyl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-6-11(2)14(18-16(21)25-17(3,4)5)15(20)24-13-9-7-12(8-10-13)19(22)23/h7-11,14H,6H2,1-5H3,(H,18,21)/t11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSVHANJROIWPM-FZMZJTMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate

CAS RN

16948-38-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-isoleucine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16948-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-nitrophenyl erythro-N-(tert-butoxycarbonyl)-L-isoleucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.